molecular formula C20H16FNO3S2 B2970726 3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine CAS No. 1448028-11-2

3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine

Cat. No.: B2970726
CAS No.: 1448028-11-2
M. Wt: 401.47
InChI Key: CXTICMOQVOMCOV-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a small-molecule azetidine derivative featuring a four-membered azetidine ring core. The compound is substituted at the 1-position with a 4-(thiophen-3-yl)benzoyl group and at the 3-position with a 4-fluorobenzenesulfonyl moiety.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S2/c21-17-5-7-18(8-6-17)27(24,25)19-11-22(12-19)20(23)15-3-1-14(2-4-15)16-9-10-26-13-16/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTICMOQVOMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the azetidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.

    Attachment of the Thiophenyl Group: The final step involves the acylation of the sulfonylated azetidine with 4-(thiophen-3-yl)benzoyl chloride under appropriate conditions, such as the use of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzoyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The thiophenyl group may also contribute to the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Compound 44: 4-(4-fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one

  • Structure : Azetidin-2-one (a β-lactam derivative) with a 4-fluorophenyl group, 3,3-dimethyl substitution, and a 3-(methylsulfonyl)phenyl substituent.
  • Key Features: The methylsulfonyl group provides strong electron-withdrawing effects, similar to the fluorobenzenesulfonyl group in the target compound. The β-lactam ring introduces strain and reactivity, contrasting with the non-lactam azetidine core of the target compound.
  • Synthesis : Oxidized from a methylthio precursor using 3-chloroperbenzoic acid in DCM .

RC-106: 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine

  • Structure : Piperazine core with a trifluoromethylbenzoyl group and a methoxyphenyl-substituted butenyl chain.
  • The trifluoromethyl group (CF₃) is a stronger electron-withdrawing substituent than fluorine, which may enhance metabolic stability but reduce solubility.
  • Data : Molecular weight 419.0 g/mol (UHPLC-ESI-MS), 99% purity .

Functional Group Analysis

Compound Core Structure Key Substituents Electron Effects Hypothesized Impact
Target Compound Azetidine 4-Fluorobenzenesulfonyl, thiophene-benzoyl Moderate EWG (sulfonyl + F) Enhanced binding specificity
Compound 44 Azetidin-2-one (β-lactam) 3,3-dimethyl, 3-(methylsulfonyl)phenyl Strong EWG (sulfonyl) Increased reactivity/strain
RC-106 Piperazine Trifluoromethylbenzoyl, methoxyphenyl-butene Very strong EWG (CF₃) Higher metabolic stability

Abbreviations : EWG = Electron-withdrawing group.

Research Findings and Hypotheses

  • Target Selectivity : The rigid azetidine core in the target compound may confer higher selectivity for sterically constrained binding pockets compared to piperazine-based RC-105.
  • Metabolic Stability : Fluorine and sulfonyl groups in the target compound could reduce oxidative metabolism, similar to observations in Compound 44 .
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitates further studies comparing its potency and toxicity with analogues like RC-106 and Compound 44.

Biological Activity

3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to present a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a sulfonyl group and a thiophenyl moiety. The molecular formula is C15H14FNO3S, with a molecular weight of approximately 305.34 g/mol.

PropertyValue
Molecular FormulaC15H14FNO3S
Molecular Weight305.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to its ability to interact with specific protein targets in cellular pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the thiophene moiety may contribute to the compound's binding affinity through π-π stacking interactions with aromatic residues in proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research shows that sulfonamide derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This effect is crucial for developing treatments for inflammatory diseases such as arthritis.

Research Findings:
A study highlighted that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key modifications in the structure can enhance potency and selectivity:

ModificationEffect on Activity
Substitution on the thiopheneIncreased binding affinity
Alteration of sulfonamideEnhanced enzyme inhibition
Variation in azetidine ringImproved pharmacokinetics

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